molecular formula C11H18O5S B13769785 4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1) CAS No. 54646-36-5

4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1)

Cat. No.: B13769785
CAS No.: 54646-36-5
M. Wt: 262.32 g/mol
InChI Key: VHYWLOOFPXJPLK-UHFFFAOYSA-N
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Description

Methyoxypropyl-4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyoxypropyl-4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methoxypropanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of Methyoxypropyl-4-methylbenzenesulfonate often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyoxypropyl-4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxypropyl group is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzenesulfonates depending on the nucleophile used

Scientific Research Applications

Methyoxypropyl-4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

    Biology: This compound is utilized in the study of enzyme inhibition and protein modification.

    Industry: Methyoxypropyl-4-methylbenzenesulfonate is used in the production of specialty chemicals and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of Methyoxypropyl-4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-methylbenzenesulfonate
  • Ethylene di(p-toluenesulfonate)
  • 2-Methoxyethyl 4-methylbenzenesulfonate

Uniqueness

Methyoxypropyl-4-methylbenzenesulfonate is unique due to its methoxypropyl group, which provides distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific reactions that other sulfonates may not readily undergo .

Properties

CAS No.

54646-36-5

Molecular Formula

C11H18O5S

Molecular Weight

262.32 g/mol

IUPAC Name

3-methoxypropan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5/h2-5H,1H3,(H,8,9,10);5H,2-4H2,1H3

InChI Key

VHYWLOOFPXJPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCCCO

Origin of Product

United States

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